- Highly efficient and stable rhenium modified nickel catalyst for hydrogenation of nitriles to primary aminesChemical Engineering Journal (Amsterdam, 2023, 466,,
Cas no 89-93-0 (1-(2-methylphenyl)methanamine)

1-(2-methylphenyl)methanamine structure
Nombre del producto:1-(2-methylphenyl)methanamine
Número CAS:89-93-0
MF:C8H11N
Megavatios:121.179641962051
MDL:MFCD00008112
CID:34536
PubChem ID:87572923
1-(2-methylphenyl)methanamine Propiedades químicas y físicas
Nombre e identificación
-
- o-Tolylmethanamine
- o-Xylylamine
- 2-Xylylamine
- 2-Methylbenzylamine
- (2-methylphenyl)methanamine
- 2-Methylbenzylae
- o-Methylbenzylamine
- Alpha-AMino-o-Xylene
- α-Amino-o-xylene
- Benzenemethanamine, 2-methyl-
- 1-(2-methylphenyl)methanamine
- BENZYLAMINE, o-METHYL-
- 2-Methyl-benzylamine
- alpha-Amino-2-xylene
- 2-methylbenzyl amine
- (2-methylbenzyl)amine
- (2-methylphenyl)methylamine
- CJAAPVQEZPAQNI-UHFFFAOYSA-N
- 2-methylbenzenemethanamine
- 2-tolylmethylamine
- 2-Methyl-benzylamin
- AP-770/40653937
- o-tolylmethylammonium
- MFCD00008112
- Z5G4SJ5XMN
- A843375
- (2-Methylphenyl)methanamine #
- 2-methyl benzyl amine
- AMY2402
- 2-Methylbenzylamin
- CS-M1443
- LS-43387
- NSC 30466
- CK2406
- Q27462045
- 2-Methylbenzylamine, 96%
- SCHEMBL7393891
- NSC-30466
- WLN: Z1R B1
- InChI=1/C8H11N/c1-7-4-2-3-5-8(7)6-9/h2-5H,6,9H2,1H
- CHEMBL268246
- EN300-11614
- AKOS000264293
- DTXSID3059000
- SCHEMBL43338
- AC-25610
- EINECS 201-952-1
- NSC30466
- FS-4070
- BRN 1099406
- M0942
- BCP14971
- 89-93-0
- HMS1719E19
- FT-0613017
- 2-Methylbenzenemethanamine (ACI)
- Benzylamine, o-methyl- (8CI)
- ((2-Methylphenyl)methyl)amine
- NS00039346
- oMethylbenzylamine
- alphaAmino2xylene
- oXylylamine
- ALBB-027035
- benzylamine, 2-methyl-
- Benzenemethanamine, 2methyl
- DTXCID6048670
- DB-021378
- Benzylamine, omethyl
-
- MDL: MFCD00008112
- Renchi: 1S/C8H11N/c1-7-4-2-3-5-8(7)6-9/h2-5H,6,9H2,1H3
- Clave inchi: CJAAPVQEZPAQNI-UHFFFAOYSA-N
- Sonrisas: NCC1C(C)=CC=CC=1
- Brn: 1099406
Atributos calculados
- Calidad precisa: 121.089149g/mol
- Carga superficial: 0
- XLogP3: 1.3
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Cuenta de enlace giratorio: 1
- Masa isotópica única: 121.089149g/mol
- Masa isotópica única: 121.089149g/mol
- Superficie del Polo topológico: 26Ų
- Recuento de átomos pesados: 9
- Complejidad: 80.6
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
Propiedades experimentales
- Color / forma: Colorless to yellowish liquid
- Denso: 0.977 g/mL at 25 °C(lit.)
- Punto de fusión: -30°C
- Punto de ebullición: 82°C/15mmHg(lit.)
- Punto de inflamación: Fahrenheit: 183.2 ° f < br / > Celsius: 84 ° C < br / >
- índice de refracción: n20/D 1.544(lit.)
- Coeficiente de distribución del agua: Very soluble in water.
- PSA: 26.02000
- Logp: 2.15400
- Sensibilidad: Air Sensitive
1-(2-methylphenyl)methanamine Información de Seguridad
-
Símbolo:
- Promover:dangerous
- Palabra de señal:Danger
- Instrucciones de peligro: H227-H314
- Declaración de advertencia: P210-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501
- Número de transporte de mercancías peligrosas:UN 2735 8/PG 2
- Wgk Alemania:3
- Código de categoría de peligro: 34
- Instrucciones de Seguridad: S26-S27-S36/37/39-S45
- Rtecs:DP5800000
-
Señalización de mercancías peligrosas:
- Nivel de peligro:8
- Categoría de embalaje:III
- Términos de riesgo:R34
- Condiciones de almacenamiento:Keep away from sources of ignition. Store in a cool, dry place. Store in tightly closed containers.
- Período de Seguridad:8
- Grupo de embalaje:II
- TSCA:Yes
1-(2-methylphenyl)methanamine Datos Aduaneros
- Código HS:2921499090
- Datos Aduaneros:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1-(2-methylphenyl)methanamine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM255648-25g |
o-Tolylmethanamine |
89-93-0 | 95+% | 25g |
$56 | 2022-05-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M58270-5g |
2-Methylbenzenemethanamine |
89-93-0 | 98% | 5g |
¥75.0 | 2022-04-27 | |
Enamine | EN300-11614-50.0g |
(2-methylphenyl)methanamine |
89-93-0 | 93% | 50g |
$151.0 | 2023-05-26 | |
OTAVAchemicals | 1038609-50MG |
1-(2-methylphenyl)methanamine |
89-93-0 | 90% | 50MG |
$29 | 2023-07-03 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M831122-25g |
2-Methylbenzylamine |
89-93-0 | 98% | 25g |
¥398.00 | 2022-09-01 | |
Enamine | EN300-11614-5.0g |
(2-methylphenyl)methanamine |
89-93-0 | 93% | 5g |
$29.0 | 2023-05-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M58270-25g |
2-Methylbenzenemethanamine |
89-93-0 | 98% | 25g |
¥272.0 | 2022-04-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M58270-100g |
2-Methylbenzenemethanamine |
89-93-0 | 98% | 100g |
¥1030.0 | 2022-04-27 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0942-25ml |
1-(2-methylphenyl)methanamine |
89-93-0 | 98.0%(GC&T) | 25ml |
¥360.0 | 2022-05-30 | |
Fluorochem | 227781-5g |
o-Tolylmethanamine |
89-93-0 | 95% | 5g |
£18.00 | 2022-02-28 |
1-(2-methylphenyl)methanamine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel , Rhenium , Silica Solvents: Methanol , Water ; 90 min, 1 MPa, 120 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Catalysts: Titanium tetrachloride Solvents: Diethyl ether ; 0 °C
1.2 Reagents: Ammonia borane ; 1 min, 0 °C; 0 °C → 25 °C; 3 h, 25 °C; 25 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 11
1.2 Reagents: Ammonia borane ; 1 min, 0 °C; 0 °C → 25 °C; 3 h, 25 °C; 25 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 11
Referencia
- Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-BoraneMolecules, 2023, 28(1),,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Pinacolborane Catalysts: Tetracosa-μ3-hydroxyoctakis(methanol)di-μ6-oxoeicosakis(1,1,1-trifluoro-2,4-pent… Solvents: Toluene ; rt → 110 °C; 24 h, 110 °C
Referencia
- Lanthanide-oxo clusters for efficient catalytic reduction of carboxamidesScience China: Chemistry, 2023, 66(2), 443-448,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Hydrogen , Ammonia Catalysts: Cobalt (nitrogen-doped activated carbon-supported) Solvents: Methanol , Water ; 6 h, 1 MPa, 110 °C
Referencia
- Reductive Amination of Carbonyl Compounds with Ammonia and Hydrogenation of Nitriles to Primary Amines with Heterogeneous Cobalt CatalystsChemical Research in Chinese Universities, 2019, 35(3), 457-462,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Vitride Solvents: Toluene
Referencia
- Reductions by metal alkoxyaluminum hydrides. Part II. Carboxylic acids and derivatives, nitrogen compounds, and sulfur compoundsOrganic Reactions (Hoboken, 1988, 36,,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Hydrogen , Hydrazine hydrate (1:1) Catalysts: Ruthenium Solvents: Methanol ; rt; 16 h, 2 MPa, 80 °C
Referencia
- Efficient and selective approach to biomass-based amine by reductive amination of furfural using Ru catalystApplied Catalysis, 2022, 309,,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Hydrogen , Ammonium hydroxide Catalysts: Nickel , Aluminum zinc oxide Solvents: Hexane ; 24 h, 10 bar, 60 °C
Referencia
- Room-temperature synthesis of primary amines by selective hydrogenation of nitriles over ZnAlOx supported Ni catalystsApplied Catalysis, 2023, 655,,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel boride (Ni2B) (supported on TS-1 mol. sieve) Solvents: Isopropanol ; 0.5 MPa, rt → 120 °C; 2.5 h, 4 MPa, 120 °C
Referencia
- General Construction of Amine via Reduction of N=X (X = C, O, H) Bonds Mediated by Supported Nickel Boride NanoclustersInternational Journal of Molecular Sciences, 2022, 23(16),,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Methanol ; 1 h, 30 °C
1.2 Reagents: Hydrogen Catalysts: Nickel , Silica ; 3.5 min, 1 MPa, 70 °C
1.2 Reagents: Hydrogen Catalysts: Nickel , Silica ; 3.5 min, 1 MPa, 70 °C
Referencia
- Continuous reductive amination to synthesize primary amines with high selectivity in flowJournal of Catalysis, 2023, 420, 89-98,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Sodium methoxide , Hydrogen Catalysts: Dichloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)ethyl]ethanamine-κN… Solvents: 1,4-Dioxane ; 16 h, 50 bar, 80 °C
Referencia
- Cobalt pincer complexes for catalytic reduction of nitriles to primary aminesCatalysis Science & Technology, 2019, 9(8), 1779-1783,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Hydrogen , Ammonia Catalysts: Ruthenium (boron nitride support) , Boron nitride Solvents: Methanol , Water ; 6.5 h, 1.0 MPa, 90 °C
Referencia
- Self-regulated catalysis for the selective synthesis of primary amines from carbonyl compoundsGreen Chemistry, 2021, 23(18), 7115-7121,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Hydrogen , Ammonia Catalysts: Cobalt (supported on metal oxide) Solvents: Isopropanol , Water ; 24 h, 20 bar, 100 °C
Referencia
- A State-of-the-Art Heterogeneous Catalyst for Efficient and General Nitrile HydrogenationChemistry - A European Journal, 2020, 26(67), 15589-15595,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Alumina , Nickel Solvents: tert-Butanol ; 12 h, 5 bar, 100 °C
Referencia
- A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sourcesNew Journal of Chemistry, 2023, 47(23), 11318-11324,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: 4-Nitro-1,2-phenylenediamine (complexes with Pd) Solvents: Water ; 3 h, pH 1, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified, rt
Referencia
- Mild palladium-catalysed highly efficient hydrogenation of CN, C-NO2, and C=O bonds using H2 of 1 atm in H2OGreen Chemistry, 2019, 21(4), 830-838,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Hydrogen , Ammonia Catalysts: Cobalt (graphene-encapsulated) Solvents: Methanol ; 4 h, 2 MPa, 100 °C
Referencia
- Facile manner in regulating the graphene-shelled structure of cobalt nanoparticles for the synthesis of aminesChemRxiv, 2021, 1, 1-15,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: 2231647-03-1 ; 2.5 h, 125 °C
Referencia
Selective synthesis of mono- and di-methylated amines using methanol and sodium azide as C1 and N1 sources
Green Chemistry,
2018,
20(14),
3339-3345
,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Ammonium acetate , Hydrogen , Ammonia Catalysts: (OC-6-33)-Bis(glycinato-κN,κO)[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κ… Solvents: Isopropanol ; 18 h, 50 bar, 130 °C
Referencia
- Easily Synthesized Ru Catalyst Efficiently Converts Carbonyl Compounds and Ammonia into Primary AminesChemistrySelect, 2020, 5(35), 10933-10938,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel Solvents: tert-Butanol ; 24 h, 25 - 27 bar, 120 °C
Referencia
- Reusable Nickel Nanoparticles-Catalyzed Reductive Amination for Selective Synthesis of Primary AminesAngewandte Chemie, 2019, 58(15), 5064-5068,
Métodos de producción 19
1-(2-methylphenyl)methanamine Raw materials
1-(2-methylphenyl)methanamine Preparation Products
1-(2-methylphenyl)methanamine Proveedores
atkchemica
Miembros de la medalla de oro
(CAS:89-93-0)1-(2-methylphenyl)methanamine
Número de pedido:CL17747
Estado del inventario:in Stock
Cantidad:1g/5g/10g/100g
Pureza:95%+
Información sobre precios actualizada por última vez:Wednesday, 27 November 2024 17:40
Precio ($):discuss personally
1-(2-methylphenyl)methanamine Literatura relevante
-
1. Book reviews
-
2. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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